molecular formula C10H11ClN2O2 B12164151 4-chloro-N'-propanoylbenzohydrazide

4-chloro-N'-propanoylbenzohydrazide

Cat. No.: B12164151
M. Wt: 226.66 g/mol
InChI Key: UUKITBWDCOZWNI-UHFFFAOYSA-N
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Description

4-chloro-N’-propanoylbenzohydrazide is an organic compound with the molecular formula C10H11ClN2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a chlorine atom at the para position and a propanoyl group is attached to the hydrazide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-propanoylbenzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with propanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-propanoylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-propanoylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzohydrazides.

Scientific Research Applications

4-chloro-N’-propanoylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N’-propanoylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzohydrazide: A closely related compound with similar structural features but lacking the propanoyl group.

    4-chloro-N’-acetylbenzohydrazide: Another derivative with an acetyl group instead of a propanoyl group.

    4-chloro-N’-benzoylbenzohydrazide: A compound with a benzoyl group attached to the hydrazide nitrogen.

Uniqueness

4-chloro-N’-propanoylbenzohydrazide is unique due to the presence of the propanoyl group, which can influence its reactivity and interactions with molecular targets. This structural feature may confer specific properties, such as increased lipophilicity or altered binding affinity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

4-chloro-N'-propanoylbenzohydrazide

InChI

InChI=1S/C10H11ClN2O2/c1-2-9(14)12-13-10(15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,14)(H,13,15)

InChI Key

UUKITBWDCOZWNI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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